1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is being explored for its potential therapeutic effects, including its use as an anticancer agent . Additionally, the compound has industrial applications, such as in the development of new materials and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can be compared with
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSLBADQDNRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359564 |
Source
|
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61862-23-5 |
Source
|
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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